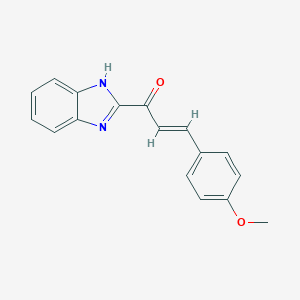
1-(1H-Benzimidazol-2-yl)-3-(4-methoxyphenyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-Benzimidazol-2-yl)-3-(4-methoxyphenyl)-2-propen-1-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives, which have been studied extensively for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 1-(1H-Benzimidazol-2-yl)-3-(4-methoxyphenyl)-2-propen-1-one is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation. It has also been reported to interact with certain enzymes and proteins, leading to the inhibition of their activity.
Biochemical and Physiological Effects:
1-(1H-Benzimidazol-2-yl)-3-(4-methoxyphenyl)-2-propen-1-one has been shown to exhibit several biochemical and physiological effects. It has been reported to reduce the production of reactive oxygen species (ROS) and inhibit the activity of inflammatory mediators, such as prostaglandins and cytokines. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(1H-Benzimidazol-2-yl)-3-(4-methoxyphenyl)-2-propen-1-one is its broad range of biological activities, making it a versatile compound for scientific research. However, its limitations include its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-(1H-Benzimidazol-2-yl)-3-(4-methoxyphenyl)-2-propen-1-one. One of the potential areas of research is the development of novel drug formulations that can enhance its solubility and bioavailability. Another area of research is the investigation of its potential use in combination with other drugs for cancer therapy. Furthermore, more studies are needed to elucidate its mechanism of action and identify its molecular targets, which can aid in the development of more effective therapeutic strategies.
Métodos De Síntesis
The synthesis of 1-(1H-Benzimidazol-2-yl)-3-(4-methoxyphenyl)-2-propen-1-one can be achieved through various methods. One of the commonly used methods involves the condensation reaction between 1,2-diaminobenzene and 4-methoxybenzaldehyde in the presence of acetic acid and glacial acetic acid. The reaction mixture is then heated and refluxed for several hours, followed by the addition of propenone and further heating to obtain the desired product.
Aplicaciones Científicas De Investigación
1-(1H-Benzimidazol-2-yl)-3-(4-methoxyphenyl)-2-propen-1-one has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a broad range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Several studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
Propiedades
Número CAS |
20224-09-3 |
|---|---|
Nombre del producto |
1-(1H-Benzimidazol-2-yl)-3-(4-methoxyphenyl)-2-propen-1-one |
Fórmula molecular |
C17H14N2O2 |
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
(E)-1-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H14N2O2/c1-21-13-9-6-12(7-10-13)8-11-16(20)17-18-14-4-2-3-5-15(14)19-17/h2-11H,1H3,(H,18,19)/b11-8+ |
Clave InChI |
QSCCDAGMEXKGHL-DHZHZOJOSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=C/C(=O)C2=NC3=CC=CC=C3N2 |
SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=NC3=CC=CC=C3N2 |
SMILES canónico |
COC1=CC=C(C=C1)C=CC(=O)C2=NC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




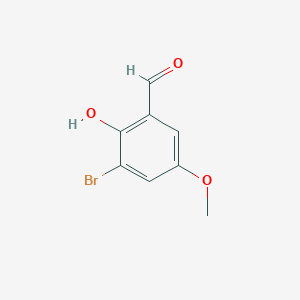
![2,6-Ditert-butyl-4-[(2,4-dinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B188481.png)

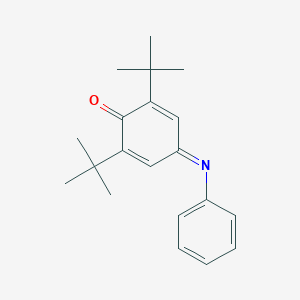
![3-(2-furyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B188487.png)
![2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione](/img/structure/B188490.png)
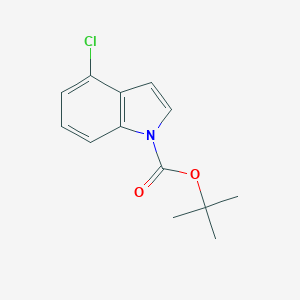
![N-(6-methylpyridin-2-yl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B188492.png)
![N-(furan-2-ylmethyl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B188493.png)
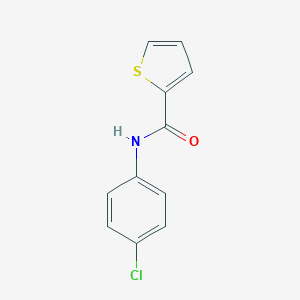
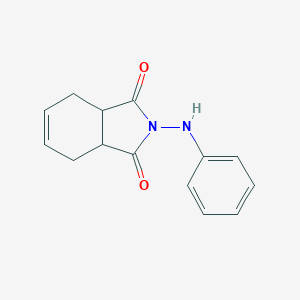
![ethyl 1-benzyl-5-[(3-bromobenzoyl)oxy]-2-methyl-1H-indole-3-carboxylate](/img/structure/B188502.png)
![Ethyl 2-[2-(2-methylphenoxy)acetamido]-4-phenylthiophene-3-carboxylate](/img/structure/B188503.png)